![molecular formula C13H8N4O5 B6568715 N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 1021225-17-1](/img/structure/B6568715.png)
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and an oxazole . Benzodioxoles are a class of organic compounds that contain a benzene ring fused to a dioxole . Oxadiazoles and oxazoles are types of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms, or an oxygen atom and a nitrogen atom, respectively, in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Use in Stimulant Properties Research
This compound has been used in the study of stimulant properties of designer drugs . It has been found to have psychoactive properties and detectability in biological samples .
Application in Synthetic Cathinone Research
The compound is a synthetic cathinone, and it has been used in research related to this class of drugs . Synthetic cathinones are a large family of amphetamine analogues, and this compound provides a useful model for studying their effects .
Role in Antifungal Research
The compound, under the name “T-2307”, has been used in the development of treatments for invasive fungal infections . It has been shown to selectively cause the collapse of the mitochondrial membrane potential in yeasts when compared to mammalian cells .
Use in Ocular Candidiasis Treatment Research
“T-2307” has been studied for its potential use in treating ocular candidiasis, a serious complication associated with Candida bloodstream infection . The compound has shown broad-spectrum activity against pathogenic fungi, including Candida albicans .
Application in Biofilm Inhibition Research
The compound has been found to suppress Candida albicans biofilm formation at the sub-MIC level . This makes it a potential candidate for the treatment of biofilm-associated infections .
Use in Trinucleotide Repeat DNA Research
The compound has been used in research studying the stabilization of CCG trinucleotide repeats (TNRs) . This research is crucial for understanding neurological diseases caused by repeat expansions .
Role in Anticancer Research
Application in Mitochondrial Membrane Potential Research
The compound, under the name “T-2307”, has been used in research studying the collapse of mitochondrial membrane potential in yeast . This research could have implications for understanding and treating diseases related to mitochondrial dysfunction .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is suggested that the compound may disrupt cellular signaling pathways, potentially through functional inhibition of transcriptional activity . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. Given the potential disruption of cellular signaling, it could impact pathways related to cell growth, proliferation, and apoptosis . .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s efficacy and safety
Result of Action
It is suggested that the compound may have anticancer activity, potentially through the induction of cell cycle arrest and apoptosis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5/c18-11(9-3-4-14-22-9)15-13-17-16-12(21-13)7-1-2-8-10(5-7)20-6-19-8/h1-5H,6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDRDYZWUOQXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide |
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